

independent verification of the published bioactivities of 8-prenylpinocembrin

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Compound of Interest

Compound Name: 8-Prenyl-rac-pinocembrin

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An Independent Comparative Guide to the Bioactivities of 8-Prenylpinocembrin

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published bioactivities of 8-prenylpinocembrin, a prenylated flavonoid, against its parent compound, pinocembrin, and other structurally related flavonoids. Due to the limited number of independent verification studies specifically on 8-prenylpinocembrin, this guide synthesizes available data to offer a comparative perspective on its antioxidant, anti-inflammatory, and anticancer properties.

Introduction to 8-Prenylpinocembrin

Pinocembrin is a natural flavonoid found in honey, propolis, and various plants, known for a wide range of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] The addition of a prenyl group to the flavonoid backbone, a process known as prenylation, can significantly enhance its lipophilicity and interaction with biological membranes, often leading to increased bioactivity.[4]

8-Prenylpinocembrin (8-PP) is a pinocembrin derivative with a prenyl group attached at the C8 position. It has been isolated from plants of the Dalea genus. Notably, a compound initially identified as 6-prenylpinocembrin from Dalea elegans was later structurally reassigned as 8-prenylpinocembrin, clarifying its chemical identity in the literature.[5] This guide compiles the



known activities of this compound and compares them with established data for pinocembrin and other relevant molecules.

Comparison of Bioactivities

The following sections present quantitative data from various studies to compare the antioxidant, anti-inflammatory, and cytotoxic activities of 8-prenylpinocembrin and related compounds.

Antioxidant Activity

The antioxidant potential is often evaluated by measuring a compound's ability to scavenge synthetic free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl). While direct and replicated IC50 values for 8-prenylpinocembrin are scarce, studies on flavonoids isolated from Dalea elegans provide valuable insights.

Compound	Assay	Result	Source Publication(s)
Flavonoid from Dalea elegans (likely 8-PP)	DPPH Radical Scavenging	Significant Activity	[1][6]
Pinocembrin-Lecithin Complex	DPPH Radical Scavenging	40.07% scavenging at 1.0 mg/mL	[7]
Pinocembrin-Lecithin Complex	ABTS Radical Scavenging	24.73% scavenging at 1.0 mg/mL	[7]
Pinocembrin	α-glucosidase Inhibition	IC50: 156 ± 1.3 μM	[8]
Naringenin	α-glucosidase Inhibition	IC50: 70 ± 2.1 μM	[8]

Note: The study on the flavonoid from Dalea elegans demonstrated significant DPPH scavenging but did not provide a specific IC50 value.[1][6] The data for the pinocembrin-lecithin complex illustrates the inherent antioxidant capacity of the parent molecule.[7]

Anti-inflammatory Activity



Inflammation is a complex biological response, and many flavonoids exert anti-inflammatory effects by inhibiting key mediators like nitric oxide (NO) and prostaglandin E2 (PGE2), often through the suppression of signaling pathways such as NF-kB. Direct quantitative data for 8-prenylpinocembrin's anti-inflammatory activity is not widely available. Therefore, a comparison is made with its parent compound and other C8-prenylated flavonoids.

Compound	Cell Line	Assay	Result (IC50)	Source Publication(s)
8-Prenylapigenin	RAW 264.7	NO Production	Potent Inhibition	[9]
8- Prenylnaringenin	RAW 264.7	NO Production	Potent Inhibition	[9]
Pinocembrin	BV2 Microglia	NO & PGE2 Production	Dose-dependent inhibition	[10]
Thienodolin (for comparison)	RAW 264.7	NO Production	17.2 ± 1.2 μM	[11]
Ulmus pumila L. Extract (EtOAc)	RAW 264.7	NO Production	161.0 μg/mL	[8]

Note: Studies show that C8-prenylated flavonoids like 8-prenylapigenin and 8-prenylnaringenin are potent inhibitors of pro-inflammatory mediators, suggesting a similar potential for 8-prenylpinocembrin.[9] Pinocembrin itself effectively inhibits these mediators by suppressing the PI3K/Akt/NF-κB pathway.[10]

Anticancer (Cytotoxic) Activity

The cytotoxic potential of flavonoids against various cancer cell lines is a key area of research. The MTT assay, which measures metabolic activity, is commonly used to determine a compound's IC50 (half-maximal inhibitory concentration).



Compound	Cell Line	Assay	Result (IC50)	Source Publication(s)
Flavonoid from Dalea elegans (likely 8-PP)	HEp-2 (Laryngeal carcinoma)	MTT Assay	Cytotoxic in a dose-dependent manner	[1][6]
Pinocembrin	HepG2 (Hepatocellular carcinoma)	SRB Assay	154.2 μΜ	[12]
Pinocembrin	Li-7 (Hepatocellular carcinoma)	SRB Assay	112.5 μΜ	[12]
Pinocembrin	HCT116 (Colon cancer)	Not specified	Cytotoxic activity reported	[1]
8- Prenylnaringenin	T-47D (Breast cancer)	Not specified	Weaker than 6- prenylnaringenin	[13]
Chalcone 12 (Prenylated)	MCF-7 (Breast cancer)	MTT Assay	4.19 ± 1.04 μM	[14]
Chalcone 13 (Prenylated)	MCF-7 (Breast cancer)	MTT Assay	3.30 ± 0.92 μM	[14]

Note: The flavonoid from Dalea elegans, believed to be 8-prenylpinocembrin, demonstrated cytotoxicity, suggesting its potential as an anticancer agent.[1][6] The addition of a prenyl group has been shown to be crucial for the cytotoxicity of flavonoids.[14]

Experimental Protocols & Workflows

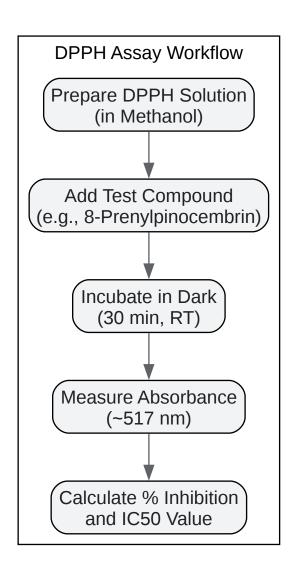
Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are summaries of standard protocols for the key bioassays mentioned.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and neutralize the DPPH free radical.



- Reagent Preparation: A stock solution of DPPH in methanol is prepared.
- Reaction: The test compound (8-prenylpinocembrin) at various concentrations is added to the DPPH solution.
- Incubation: The mixture is incubated in the dark at room temperature for approximately 30 minutes.
- Measurement: The absorbance of the solution is measured spectrophotometrically (typically around 517 nm). A decrease in absorbance indicates scavenging activity.
- Calculation: The percentage of inhibition is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.[15]





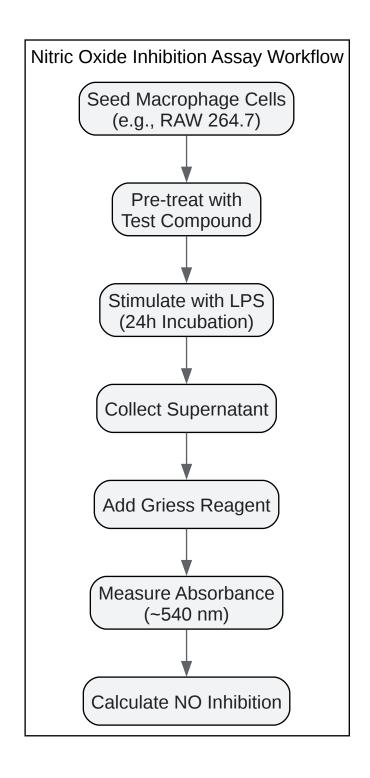
DPPH Assay Workflow

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay, often using the Griess reagent, quantifies nitrite (a stable product of NO) in cell culture supernatants to measure NO production by cells like RAW 264.7 macrophages.

- Cell Culture: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and allowed to adhere.
- Treatment: Cells are pre-treated with various concentrations of the test compound (8-prenylpinocembrin) for a set time (e.g., 1 hour).
- Stimulation: Cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce NO production and incubated for 24 hours.
- Griess Reaction: The cell culture supernatant is collected. Griess reagent is added to the supernatant, which reacts with nitrite to form a colored azo dye.
- Measurement: The absorbance is measured spectrophotometrically (around 540 nm).
- Calculation: The concentration of nitrite is determined from a standard curve, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.[11][16]





NO Inhibition Assay Workflow

Anticancer Activity: MTT Cytotoxicity Assay



The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

- Cell Seeding: Cancer cells are seeded into 96-well plates and incubated to allow for attachment.
- Compound Treatment: Cells are treated with various concentrations of the test compound (8-prenylpinocembrin) and incubated for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Metabolically
 active cells reduce the yellow MTT to purple formazan crystals.
- Solubilization: The culture medium is removed, and a solubilizing agent (like DMSO) is added to dissolve the formazan crystals.
- Measurement: The absorbance of the solubilized formazan is measured, typically between 570 and 590 nm.
- Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.[15][17]

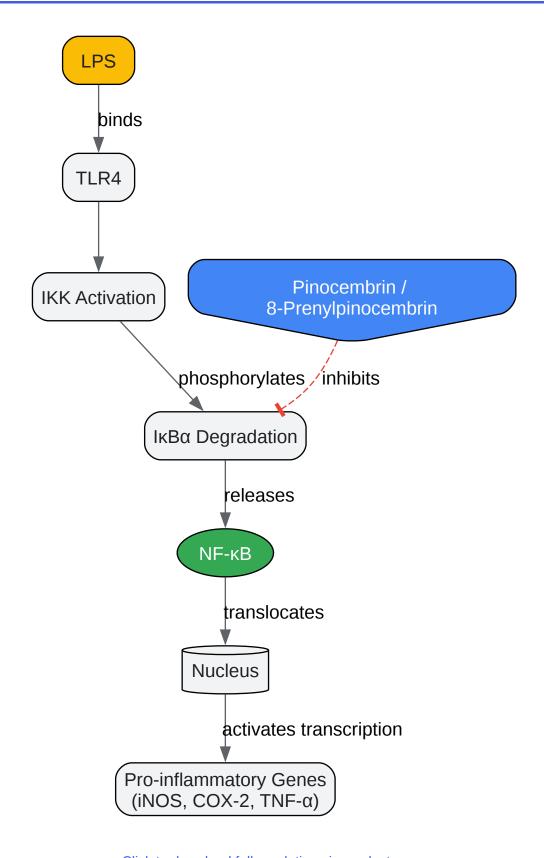
Signaling Pathways

The bioactivities of pinocembrin and related flavonoids are mediated through the modulation of key cellular signaling pathways. While pathways for 8-prenylpinocembrin are not yet fully elucidated, evidence from pinocembrin and other prenylated flavonoids points towards the inhibition of pro-inflammatory and cancer-related pathways like NF-κB and MAPK.

NF-kB Signaling Pathway

The NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In resting cells, NF- κ B is held inactive in the cytoplasm by an inhibitor protein, I κ B α . Inflammatory stimuli, such as LPS, lead to the degradation of I κ B α , allowing NF- κ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., iNOS, COX-2, TNF- α). Pinocembrin has been shown to inhibit this pathway by preventing I κ B α degradation.[10][18][19]



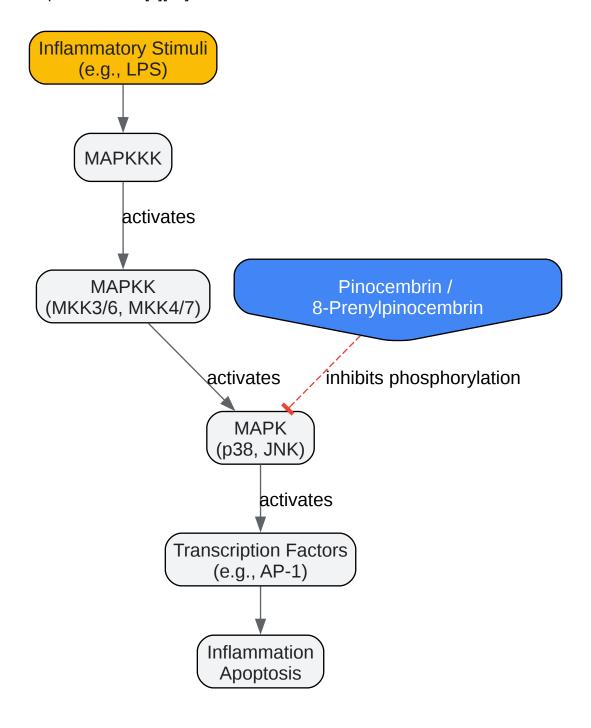


Inhibition of the NF-κB Pathway



MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades (including p38 and JNK) are crucial signaling pathways that regulate cellular processes like inflammation, proliferation, and apoptosis. In response to stress signals like LPS, these kinases are phosphorylated and activated, leading to the activation of transcription factors that drive inflammatory and apoptotic responses. Pinocembrin has been demonstrated to suppress the phosphorylation of key MAPK proteins like p38 and JNK.[1][19]





Inhibition of the MAPK Pathway

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